Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone
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Overview
Description
Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone typically involves the reaction of morpholine with a phenyl-substituted oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters, such as temperature and pressure, ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-(2-phenyl-1,3-oxazol-4-yl)methanone
- Morpholin-4-yl-(5-methyl-1,2-oxazol-4-yl)methanone
- Morpholin-4-yl-(5-chloro-1,2-oxazol-4-yl)methanone
Uniqueness
Morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
morpholin-4-yl-(5-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C14H14N2O3/c17-14(16-6-8-18-9-7-16)12-10-15-19-13(12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
MKNXYTPYLIYIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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